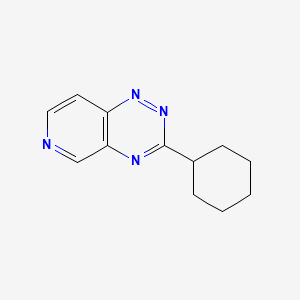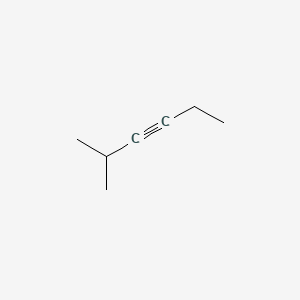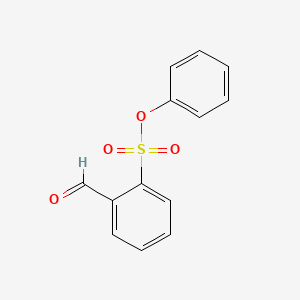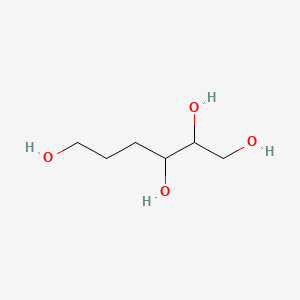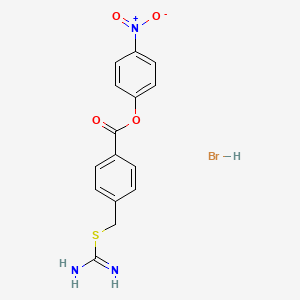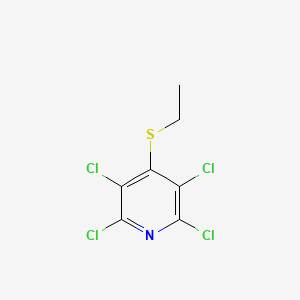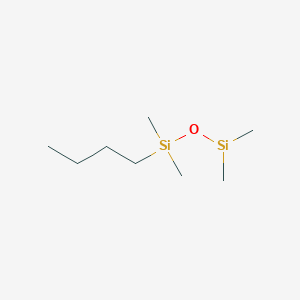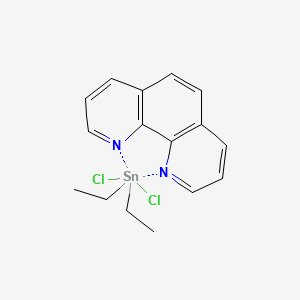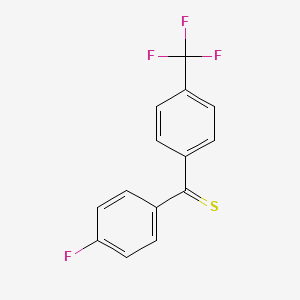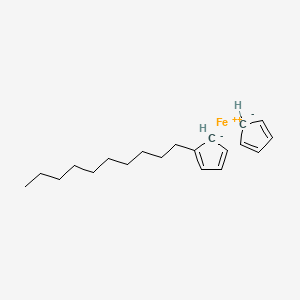
Decylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylferrocene is an organometallic compound consisting of a ferrocene core with a decyl group attached to one of the cyclopentadienyl rings. The chemical formula for this compound is C20H30Fe. This compound is part of the ferrocene family, which is known for its unique sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decylferrocene typically involves the alkylation of ferrocene. One common method is the Friedel-Crafts alkylation, where ferrocene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Decylferrocene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form decylferrocenium cation, a process that is reversible and can be used in redox applications.
Reduction: Reduction reactions can convert decylferrocenium cation back to this compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used in Friedel-Crafts acylation reactions.
Major Products
The major products formed from these reactions include decylferrocenium salts, various substituted ferrocenes, and other functionalized derivatives that can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
Decylferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of decylferrocene involves its redox activity, where it can undergo reversible oxidation and reduction reactions. This redox behavior allows it to interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The iron center in this compound plays a crucial role in its ability to transfer electrons, making it a valuable compound in electrochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound of decylferrocene, consisting of two cyclopentadienyl rings bound to an iron atom.
Methylferrocene: A derivative with a methyl group attached to the cyclopentadienyl ring.
Butylferrocene: A derivative with a butyl group attached to the cyclopentadienyl ring.
Uniqueness
This compound is unique due to the presence of the long decyl chain, which imparts different solubility and electronic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic interactions and enhanced stability.
Eigenschaften
CAS-Nummer |
93894-60-1 |
|---|---|
Molekularformel |
C20H30Fe |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-decylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C15H25.C5H5.Fe/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15;1-2-4-5-3-1;/h10-11,13-14H,2-9,12H2,1H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
STWWSNHKUPOUSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


